molecular formula C9H11F2NO B6610976 4,4-difluoro-2-(furan-2-yl)piperidine CAS No. 2358601-69-9

4,4-difluoro-2-(furan-2-yl)piperidine

Cat. No.: B6610976
CAS No.: 2358601-69-9
M. Wt: 187.19 g/mol
InChI Key: DMCFNLONSCKHMM-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-(furan-2-yl)piperidine is a fluorinated piperidine derivative featuring a difluoro substitution at the 4-position and a furan-2-yl group at the 2-position. The furan-2-yl group contributes aromaticity and hydrogen-bonding capabilities, which may influence molecular interactions in biological systems.

Properties

IUPAC Name

4,4-difluoro-2-(furan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)3-4-12-7(6-9)8-2-1-5-13-8/h1-2,5,7,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCFNLONSCKHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-2-(furan-2-yl)piperidine typically involves the introduction of fluorine atoms and the furan ring onto the piperidine scaffold. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The furan ring can be introduced via a nucleophilic substitution reaction using furan-2-boronic acid and a palladium catalyst under Suzuki coupling conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-(furan-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-(furan-2-yl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. IDE Activators (e.g., Ia2)
Compounds such as IDE activators (e.g., 4-[5-(furan-2-yl)-1H-pyrazol-3-yl]piperidine ) share a piperidine core with a furan-containing substituent. These derivatives activate insulin-degrading enzyme (IDE) by up to 500% at 200 μM concentrations . Unlike 4,4-difluoro-2-(furan-2-yl)piperidine, the substituent in IDE activators includes a pyrazole ring fused to the furan group, which likely enhances π-π stacking interactions. The absence of fluorine in these compounds suggests that the difluoro substitution in the target compound may improve metabolic stability or alter binding kinetics.

2.1.2. 1-(3-Phenylbutyl)piperidine Derivatives
Compounds with a 1-(3-phenylbutyl)piperidine moiety (e.g., those in S1R ligand studies) exhibit substituents at the 4-position of the piperidine ring. Larger hydrophobic groups (e.g., phenylbutyl) enhance binding to hydrophobic cavities near helices α4 and α5 in protein targets, as evidenced by RMSD values >4 Å . In contrast, the 4,4-difluoro substitution in the target compound introduces electronegative fluorine atoms, which may reduce hydrophobic interactions but increase dipole-dipole interactions or steric hindrance.

2.1.3. Spiro[piperidine-4,2'-quinoline] Derivatives Spiro piperidine derivatives (e.g., 1'-acyl-spiro[piperidine-4,2'-quinolines]) feature a fused ring system that restricts conformational flexibility . While these compounds are synthesized via acylation (yields >90%), their spiro architecture differs significantly from the linear this compound. The difluoro substitution in the target compound may offer intermediate rigidity without the synthetic complexity of spiro systems.

Electronic and Steric Effects of Substituents

  • Fluorine Substitution : The 4,4-difluoro group increases electronegativity and may enhance metabolic stability, analogous to 2',2'-difluorodeoxycytidine (gemcitabine) , where fluorine substitutions improve resistance to enzymatic degradation .
  • Furan-2-yl Group : The furan ring’s oxygen atom can participate in hydrogen bonding, similar to furan-containing coelenterazine analogues . This contrasts with purely hydrophobic substituents (e.g., phenylbutyl in S1R ligands), which prioritize van der Waals interactions .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties Reference
This compound Piperidine 4,4-difluoro; 2-furan-2-yl Hypothesized metabolic stability, H-bonding N/A
IDE Activators (e.g., Ia2) Piperidine 4-[5-(furan-2-yl)-1H-pyrazol-3-yl] IDE activation up to 500%
1-(3-Phenylbutyl)piperidine derivatives Piperidine 1-(3-phenylbutyl); 4-hydrophobic Binds S1R ligands (RMSD >4 Å)
1'-Acyl-spiro[piperidine-4,2'-quinolines] Spiro piperidine Spiro quinolone; acyl groups High synthetic yields (>90%)
2',2'-Difluorodeoxycytidine (gemcitabine) Deoxycytidine 2',2'-difluoro DNA synthesis inhibition (Ki = 11.2–14.4 µM)

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